molecular formula C7H9NO3S B2460416 N-(3-hydroxyphenyl)methanesulfonamide CAS No. 71290-40-9

N-(3-hydroxyphenyl)methanesulfonamide

Katalognummer: B2460416
CAS-Nummer: 71290-40-9
Molekulargewicht: 187.21
InChI-Schlüssel: DJQWZMOQUBMZGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)methanesulfonamide typically involves the reaction of 3-hydroxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques and equipment .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

N-(3-hydroxyphenyl)methanesulfonamide is utilized in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(3-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfonamide moiety can act as a functional group in various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(3-hydroxyphenyl)methanesulfonamide include:

  • N-(4-hydroxyphenyl)methanesulfonamide
  • N-(2-hydroxyphenyl)methanesulfonamide
  • N-(3-hydroxyphenyl)ethanesulfonamide

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the hydroxy group on the phenyl ring influences its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

N-(3-hydroxyphenyl)methanesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, including enzyme inhibition and therapeutic applications. This compound is structurally characterized by a hydroxyl group at the meta position of the phenyl ring, which influences its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It may function as an enzyme inhibitor by binding to the active site or modulating receptor activity as an agonist or antagonist. The precise mechanisms depend on the biological context and target molecules involved .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes. For instance, it has been studied for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes and cancer progression. The compound's structure allows it to effectively compete with substrate binding, thereby reducing enzyme activity .

Antiproliferative Activity

In vitro studies have demonstrated that this compound possesses antiproliferative properties against several cancer cell lines. For example, derivatives of this compound have shown significant activity against MCF-7 breast cancer cells with IC50 values ranging from 3.1 µM to 8.7 µM . This suggests a potential role in cancer therapy, particularly in targeting hormone-sensitive tumors.

Antioxidant Properties

This compound has also been evaluated for its antioxidant capabilities. Studies indicate that it can mitigate oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies

  • Cyclooxygenase Inhibition : A study focused on the synthesis of methoxy-substituted derivatives of this compound revealed that these compounds exhibited enhanced COX-2 inhibition compared to their parent structures. The findings suggest that modifications at the hydroxyl group can significantly influence biological activity .
  • Antiproliferative Effects : In a comparative study of various benzimidazole carboxamides, this compound derivatives were found to exhibit selective antiproliferative effects against MCF-7 cells, highlighting their potential as targeted cancer therapies .

Data Table: Biological Activity Summary

Activity Target IC50 (µM) Reference
COX-2 InhibitionCOX-21.2 - 5.3
Antiproliferative ActivityMCF-7 Cancer Cells3.1 - 8.7
Antioxidant ActivityCellular ModelsNot specified

Eigenschaften

IUPAC Name

N-(3-hydroxyphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-12(10,11)8-6-3-2-4-7(9)5-6/h2-5,8-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQWZMOQUBMZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71290-40-9
Record name N-(3-hydroxyphenyl)methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2 g (18.33 mmol) of 3-aminophenol were dissolved in 6 ml of pyridine with magnetic stirring, the mixture was cooled to 10° C. and then 1.8 ml (23.26 mmol) of methanesulfonyl chloride were added. The cold bath was withdrawn and the mixture was stirred at r.t. for 18 h before being diluted with 100 ml of a saturated NaCl aqueous solution. The aqueous phase was extracted with 100 ml of ethyl acetate. The organic phase was washed with 50 ml of a saturated NaHCO3 aqueous solution, extracted with 50 ml of an aqueous solution of NaOH (0.5 N). The basic aqueous phase was washed with 2×100 ml of ethyl acetate and then acidified down to pH 2-3 by adding a 1N HCl aqueous solution. The acidified aqueous phase was extracted with 2×100 ml of ethyl acetate. The combined organic phases were washed with 100 ml of a saturated NaCl aqueous solution and then dried on Na2SO4 which was then removed by filtration. The obtained filtrate was concentrated in vacuo. 3.3 g (yield=80%) of N-(3-hydroxyphenyl)methanesulfonamide were obtained as an oil. LC-MS: m/z=186 (M-H+); UV purity at 254 nm=81%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.